molecular formula C20H18O4S B3538356 1-methoxy-2-{[4-(phenylsulfonyl)benzyl]oxy}benzene

1-methoxy-2-{[4-(phenylsulfonyl)benzyl]oxy}benzene

Cat. No.: B3538356
M. Wt: 354.4 g/mol
InChI Key: NUSMBADFZBTDHU-UHFFFAOYSA-N
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Description

“1-methoxy-2-{[4-(phenylsulfonyl)benzyl]oxy}benzene” is a complex organic compound. It contains a benzene ring, which is a cyclic compound with six carbon atoms joined in a planar ring, with alternating single and double bonds . The compound also contains a methoxy group (OCH3), a phenylsulfonyl group (C6H5SO2), and a benzyl group (C6H5CH2) attached to the benzene ring .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the introduction of the methoxy, phenylsulfonyl, and benzyl groups onto the benzene ring . The exact synthesis pathway would depend on the specific conditions and reagents used. For example, a methoxy group can be introduced by reactions involving electrophilic aromatic substitution . The phenylsulfonyl and benzyl groups might be introduced through similar mechanisms .


Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of a benzene ring, with the methoxy, phenylsulfonyl, and benzyl groups attached at specific positions . The exact 3D structure could be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions of “this compound” would depend on the specific conditions and reagents present . The benzene ring in the molecule can undergo electrophilic aromatic substitution reactions . The methoxy, phenylsulfonyl, and benzyl groups can also participate in various reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its molecular structure . These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemical species .

Mechanism of Action

The mechanism of action of “1-methoxy-2-{[4-(phenylsulfonyl)benzyl]oxy}benzene” in a biological or chemical system would depend on the specific context . For example, in a biological system, the compound might interact with specific proteins or enzymes, leading to changes in cellular function .

Safety and Hazards

The safety and hazards associated with “1-methoxy-2-{[4-(phenylsulfonyl)benzyl]oxy}benzene” would depend on its physical and chemical properties . For example, if the compound is volatile, it might pose a risk of inhalation. If it is reactive, it might pose a risk of chemical burns or fire .

Future Directions

Future research on “1-methoxy-2-{[4-(phenylsulfonyl)benzyl]oxy}benzene” could involve exploring its potential applications in various fields, such as medicine, materials science, or chemical synthesis . This could involve studying its reactivity with other compounds, its biological activity, or its physical properties .

Properties

IUPAC Name

1-[[4-(benzenesulfonyl)phenyl]methoxy]-2-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O4S/c1-23-19-9-5-6-10-20(19)24-15-16-11-13-18(14-12-16)25(21,22)17-7-3-2-4-8-17/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUSMBADFZBTDHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC2=CC=C(C=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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